molecular formula C11H17BrN3O8P B12719920 ((5-(4-Amino-5-bromo-2-oxo-3,4-dihydro-2H-pyrimidin-1-yl)-3-hydroxy-tetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl)-acetic acid CAS No. 117627-20-0

((5-(4-Amino-5-bromo-2-oxo-3,4-dihydro-2H-pyrimidin-1-yl)-3-hydroxy-tetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl)-acetic acid

Cat. No.: B12719920
CAS No.: 117627-20-0
M. Wt: 430.15 g/mol
InChI Key: OFNQBAYNUJZFDD-ZYPUDGPYSA-N
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Description

The compound “((5-(4-Amino-5-bromo-2-oxo-3,4-dihydro-2H-pyrimidin-1-yl)-3-hydroxy-tetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl)-acetic acid” is a complex organic molecule that features a pyrimidine ring, a furan ring, and a phosphoryl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the pyrimidine ring, the furan ring, and the attachment of the phosphoryl group. Typical synthetic routes may involve:

    Formation of the Pyrimidine Ring: This can be achieved through a condensation reaction involving a β-dicarbonyl compound and an amidine.

    Formation of the Furan Ring: This can be synthesized via a Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

    Attachment of the Phosphoryl Group: This step may involve phosphorylation reactions using reagents like phosphorus oxychloride (POCl3) or phosphoryl chloride (PCl3).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: Reduction reactions could target the oxo groups in the pyrimidine ring.

    Substitution: Nucleophilic substitution reactions could occur at the bromine atom in the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could yield alcohols.

Scientific Research Applications

The compound could have various applications in scientific research, including:

    Chemistry: As a building block for more complex molecules.

    Biology: As a potential inhibitor or activator of biological pathways.

    Medicine: As a candidate for drug development, particularly for diseases where pyrimidine analogs are effective.

    Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets could include enzymes, receptors, or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A pyrimidine analog used in cancer treatment.

    Cytarabine: A pyrimidine nucleoside analog used in chemotherapy.

    Gemcitabine: Another pyrimidine analog used in cancer therapy.

Uniqueness

The uniqueness of the compound lies in its specific structure, which combines a pyrimidine ring, a furan ring, and a phosphoryl group. This unique combination could confer specific biological activities not seen in other similar compounds.

Properties

CAS No.

117627-20-0

Molecular Formula

C11H17BrN3O8P

Molecular Weight

430.15 g/mol

IUPAC Name

2-[[(2R,3S,5R)-5-(6-amino-5-bromo-2-oxo-1,6-dihydropyrimidin-3-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]acetic acid

InChI

InChI=1S/C11H17BrN3O8P/c12-5-2-15(11(19)14-10(5)13)8-1-6(16)7(23-8)3-22-24(20,21)4-9(17)18/h2,6-8,10,16H,1,3-4,13H2,(H,14,19)(H,17,18)(H,20,21)/t6-,7+,8+,10?/m0/s1

InChI Key

OFNQBAYNUJZFDD-ZYPUDGPYSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(NC2=O)N)Br)COP(=O)(CC(=O)O)O)O

Canonical SMILES

C1C(C(OC1N2C=C(C(NC2=O)N)Br)COP(=O)(CC(=O)O)O)O

Origin of Product

United States

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